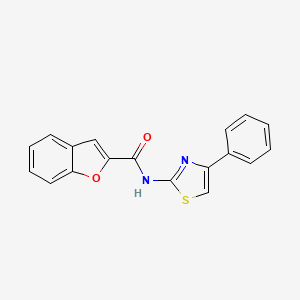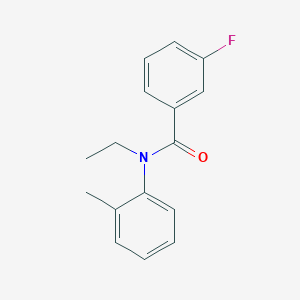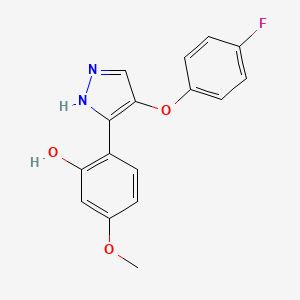
2-(4-(4-FLUOROPHENOXY)-1H-PYRAZOL-3-YL)-5-METHOXYPHENOL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(4-Fluorophenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol is a synthetic organic compound that belongs to the class of phenolic pyrazoles. This compound is characterized by the presence of a fluorophenoxy group attached to a pyrazole ring, which is further connected to a methoxyphenol moiety. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Fluorophenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol typically involves multiple steps, starting with the preparation of the fluorophenoxy intermediate. One common method involves the reaction of 4-fluorophenol with a suitable halogenated pyrazole under basic conditions to form the fluorophenoxy-pyrazole intermediate. This intermediate is then subjected to further reactions with methoxyphenol derivatives to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(4-Fluorophenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group may yield quinone derivatives, while substitution of the fluorine atom can result in various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
2-(4-(4-Fluorophenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-(4-Fluorophenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol involves its interaction with specific molecular targets and pathways. The fluorophenoxy group may enhance the compound’s ability to interact with biological membranes, while the pyrazole ring can participate in hydrogen bonding and other interactions with target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-4-fluorophenoxy substituted zinc phthalocyanine: A compound with similar fluorophenoxy functionality but different core structure.
Silicon phthalocyanines: Compounds with similar aromatic ring systems but different substituents and applications.
Uniqueness
2-(4-(4-Fluorophenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol is unique due to its specific combination of fluorophenoxy, pyrazole, and methoxyphenol moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
2-[4-(4-fluorophenoxy)-1H-pyrazol-5-yl]-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3/c1-21-12-6-7-13(14(20)8-12)16-15(9-18-19-16)22-11-4-2-10(17)3-5-11/h2-9,20H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGDONVYCBJONL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C=NN2)OC3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
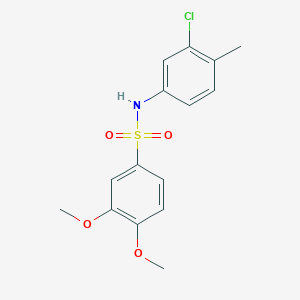
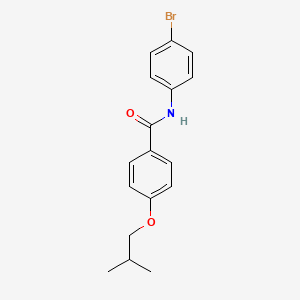
![2-(2,4-dichlorophenyl)-N'-[(3-methylbenzoyl)oxy]ethanimidamide](/img/structure/B5834520.png)
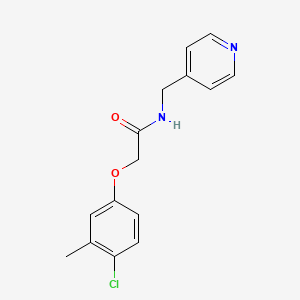
![N'-[(E)-1-(3-NITROPHENYL)METHYLIDENE]-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOHYDRAZIDE](/img/structure/B5834544.png)
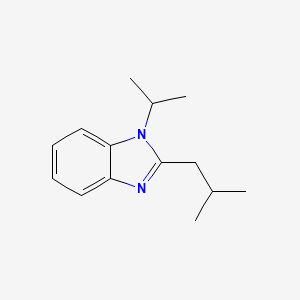
![N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)furan-2-carboxamide](/img/structure/B5834556.png)
![4-(5-{[4-(Propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5834560.png)
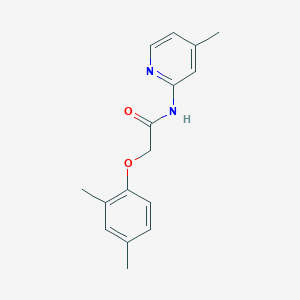
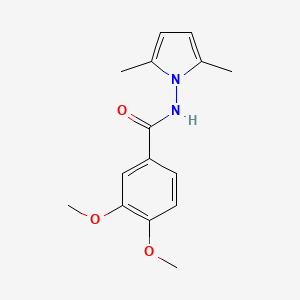
![4-[(3-Chloro-4-fluoroanilino)methyl]-2,6-dimethoxyphenol](/img/structure/B5834581.png)
![N-methyl-N'-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B5834585.png)
